molecular formula C17H17ClN4O3 B11294169 Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11294169
M. Wt: 360.8 g/mol
InChI Key: SYHJQWPSYOZCCU-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic heterocyclic core. Key structural features include:

  • 2-(methoxymethyl) group: Increases molecular flexibility and may modulate solubility.
  • 6-ethyl carboxylate: A common ester moiety facilitating metabolic stability or further derivatization.

This compound is primarily investigated as a pharmaceutical intermediate, with structural analogs showing applications in oncology and diagnostics (e.g., PET imaging) .

Properties

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN4O3/c1-3-25-17(23)12-8-20-16-14(10-5-4-6-11(18)7-10)13(9-24-2)21-22(16)15(12)19/h4-8H,3,9,19H2,1-2H3

InChI Key

SYHJQWPSYOZCCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC(=CC=C3)Cl)N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-chlorobenzaldehyde, with hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

    Methoxymethylation: The methoxymethyl group is added using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it could be developed into a therapeutic agent for treating bacterial infections. The presence of the chlorophenyl group may enhance its interaction with microbial targets, increasing its efficacy.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as arthritis.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting phosphodiesterases (PDEs). Inhibition of these enzymes is crucial for regulating cellular signaling pathways, and pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors. This application is significant for developing drugs that modulate signaling pathways in various diseases.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential interactions at the molecular level, guiding further experimental validations.

Pesticide Development

Given its chemical properties, this compound could be explored for use in pesticide formulations. Its ability to inhibit specific enzymes may extend to targeting pests or pathogens in agricultural settings, contributing to crop protection strategies.

Plant Growth Regulation

Research into the effects of pyrazolo[1,5-a]pyrimidines on plant growth has suggested that they may act as growth regulators. This compound could potentially enhance or inhibit growth processes in plants, offering a new avenue for agricultural innovation.

Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInhibition of tumor growth
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme inhibitionTargeting phosphodiesterases

Case Study: Anticancer Activity

A study conducted on the efficacy of this compound involved testing against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups are key functional groups that interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazolo[1,5-a]pyrimidine derivatives is provided below, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Target Compound 7-amino, 3-(3-chlorophenyl), 2-(methoxymethyl), 6-ethyl carboxylate 363.8 (calculated) Pharmaceutical intermediate; potential bioactivity inferred from analogs
Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate 7-methyl, 3-phenyl, 6-ethyl carboxylate 281.31 Simpler structure; limited bioactivity data
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-hydroxy, 2-methyl, 3-(trifluoromethylphenyl) 407.3 (calculated) Enhanced polarity due to -OH; trifluoromethyl group improves metabolic stability
Ethyl 7-amino-2-hydroxy-5-p-tolyl-3-(3-(trifluoromethyl)phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (11a) 7-amino, 2-hydroxy, 5-p-tolyl, 3-diazenyl 532.4 (calculated) Azo linkage may enable photodynamic applications; moderate cytotoxicity reported
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 2-(3-chlorophenyl), 7-methyl 331.8 (calculated) Structural isomer of target; positional substitution alters receptor binding

Key Observations

Substituent Effects on Bioactivity: The 7-amino group in the target compound contrasts with 7-methyl () or 7-hydroxy () analogs. 3-(3-chlorophenyl) vs. 3-phenyl/trifluoromethylphenyl: Chlorine’s electronegativity and lipophilicity may optimize membrane permeability compared to phenyl or polar trifluoromethyl groups .

Synthetic Accessibility :

  • The target compound’s 2-(methoxymethyl) group introduces synthetic complexity compared to simpler methyl or hydroxy substituents, requiring multi-step protocols (e.g., alkylation of pyrazole precursors) .

Contradictions and Limitations

  • highlights fluorine-18 labeled pyrazolo[1,5-a]pyrimidines with tumor-targeting capabilities, but the target compound lacks direct biodistribution data.
  • Structural analogs in –14 demonstrate herbicidal/antimicrobial activity, but the target’s specific biological profile remains unvalidated.

Biological Activity

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClN4O3
  • Molecular Weight : 348.78 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors. The mechanism often involves the inhibition of key signaling pathways such as Src kinase, which plays a crucial role in tumorigenesis and cancer cell proliferation .

Case Study : In a study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, one compound demonstrated over 50% reduction in tumor volume in mice models inoculated with cancer cells. This suggests that this compound may possess similar efficacy against certain cancers .

Enzymatic Activity

The compound has been evaluated for its enzymatic activity against various kinases. In vitro assays have shown that it can effectively inhibit Src and Abl kinases, which are implicated in several cancers. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance potency and selectivity against these targets .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to:

  • Kinase Inhibition : The compound's ability to inhibit specific kinases is central to its anticancer effects.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases as well.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazolo[1,5-a]pyrimidines indicates that the position and nature of substituents on the ring significantly influence biological activity. For instance:

Substituent PositionEffect on Activity
3-ChlorophenylEnhances kinase inhibition
MethoxymethylImproves solubility and bioavailability
Amino GroupEssential for biological activity

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